

Structural chemistry and synthesis of Alaproclate

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Compound of Interest

Compound Name: Alaproclate

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An In-depth Technical Guide to the Structural Chemistry and Synthesis of **Alaproclate**

Introduction

Alaproclate, with the developmental code name GEA-654, is a chemical compound that was developed as an antidepressant by the Swedish pharmaceutical company Astra AB in the 1970s.[1] It was one of the first selective serotonin reuptake inhibitors (SSRIs) to be developed.[1][2] Despite its potential, development was halted due to findings of hepatotoxicity in animal studies.[1][2] Beyond its primary SSRI activity, **Alaproclate** has also been identified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This guide provides a detailed overview of its structural chemistry, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Structural Chemistry and Physicochemical Properties

Alaproclate is an alpha-amino acid ester.[2] Its chemical structure consists of a 4-chlorophenyl group linked to a tertiary alcohol, which is esterified with the amino acid alanine.[1] The presence of a chiral center in the alanine moiety means that **Alaproclate** exists as a racemate.[4]

Table 1: Chemical and Physical Properties of **Alaproclate**

Property	Value	Citation
IUPAC Name	[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate	[1][2]
Molecular Formula	C ₁₃ H ₁₈ ClNO ₂	[1][2][4]
Molecular Weight	255.74 g/mol	[1][2][4]
CAS Number	60719-82-6	[1][2]
Synonyms	GEA 654, Alaproclatum, DL-Alanine p-chloro- α,α -dimethylphenylethyl ester	[1][2]
Pharmacological Class	Selective Serotonin Reuptake Inhibitor (SSRI), Antidepressant	[2][5]
Secondary Action	Non-competitive NMDA receptor antagonist (IC ₅₀ = 0.3 μ M)	[3]

Synthesis of Alaproclate

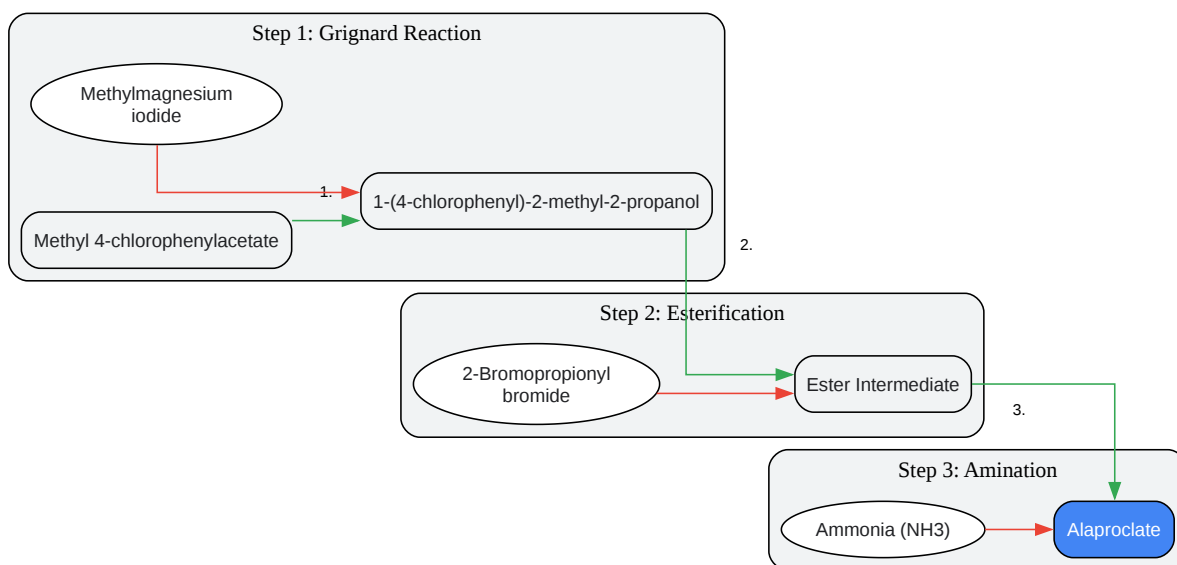
The synthesis of **Alaproclate** can be achieved through a multi-step process.[1] While the general pathway is well-documented, specific experimental protocols detailing reagent quantities, reaction times, temperatures, and purification methods would need to be sourced from primary synthesis literature for laboratory replication.

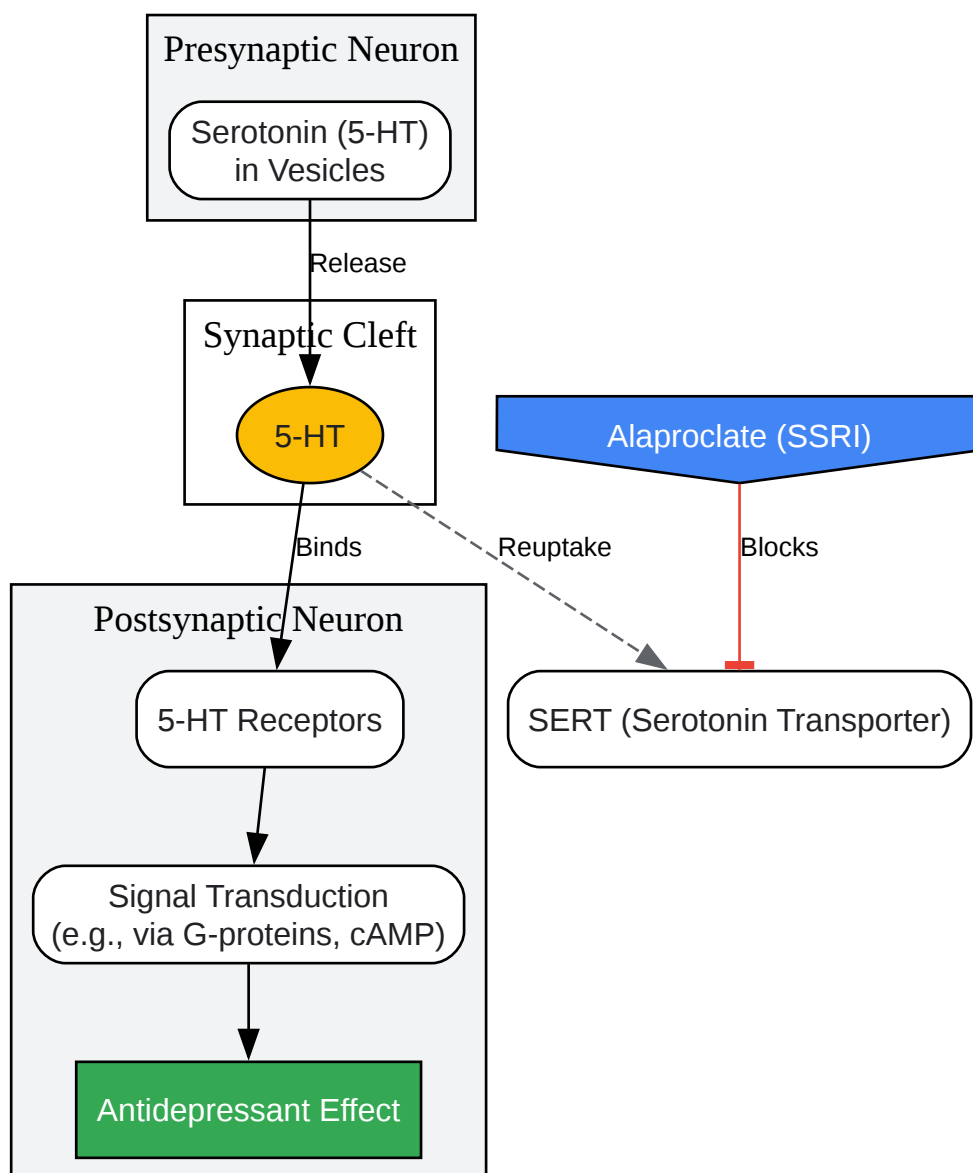
Experimental Protocol: Synthesis Pathway

A described synthesis route for **Alaproclate** involves three main steps[1]:

- **Formation of a Tertiary Alcohol:** The synthesis begins with the reaction of methyl 4-chlorophenylacetate with a Grignard reagent, methylmagnesium iodide. This reaction converts the starting ester into the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol.

- Esterification: The resulting tertiary alcohol is then acylated using 2-bromopropionyl bromide. This step forms an ester intermediate.
- Amination: The final step involves treating the bromo-ester intermediate with ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group, yielding the final product, **Alaproclate**.





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